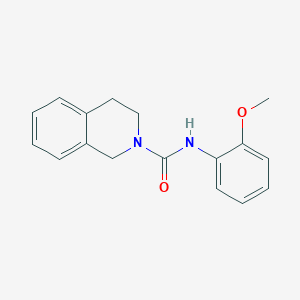
N-(2,5-dimethylphenyl)-N'-(4-hydroxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N'-(4-hydroxyphenyl)thiourea, commonly known as DMTU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMTU is a derivative of thiourea and is known for its antioxidant properties.
Mecanismo De Acción
DMTU exerts its antioxidant effects by scavenging free radicals and preventing oxidative damage. It also activates the Nrf2-Keap1 pathway, which leads to the upregulation of antioxidant enzymes. DMTU's anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells and inhibit angiogenesis. DMTU's neuroprotective effects are thought to be due to its ability to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, inhibit cancer cell growth and induce apoptosis, and protect against neurotoxicity. DMTU has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMTU in lab experiments is its high yield and purity. DMTU is also relatively stable and can be stored for long periods of time. However, one of the limitations of using DMTU is its potential toxicity. DMTU has been shown to have cytotoxic effects at high concentrations, and care should be taken when handling the compound.
Direcciones Futuras
There are many potential future directions for research on DMTU. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. DMTU's ability to protect against neurotoxicity makes it a promising candidate for further study in this area. Another area of interest is DMTU's potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration of DMTU for maximum efficacy. Additionally, the potential side effects of DMTU should be further investigated. Overall, DMTU is a promising compound for further study in various fields of scientific research.
Métodos De Síntesis
DMTU can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isothiocyanate with 4-hydroxyaniline in the presence of a base or the reaction of 2,5-dimethylphenyl isocyanate with 4-hydroxythiophenol. The yield of DMTU obtained from these methods is high, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
DMTU has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various systems. DMTU has also been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. DMTU has also been studied for its potential neuroprotective effects. It has been shown to protect against neurotoxicity induced by various agents, including amyloid-beta and glutamate.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-hydroxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-3-4-11(2)14(9-10)17-15(19)16-12-5-7-13(18)8-6-12/h3-9,18H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIMSBGFYXGHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(4-hydroxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dimethoxy-4-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5887912.png)
![5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)


![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)
![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)
![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)